molecular formula C10H11BrClN B2801571 4-bromo-2-chloro-N-cyclobutylaniline CAS No. 1247192-13-7

4-bromo-2-chloro-N-cyclobutylaniline

Cat. No. B2801571
CAS RN: 1247192-13-7
M. Wt: 260.56
InChI Key: KZNKRHPQUKMIPL-UHFFFAOYSA-N
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Description

“4-bromo-2-chloro-N-cyclobutylaniline” is a chemical compound with the CAS Number: 1247192-13-7 . It has a molecular weight of 260.56 . The compound is in liquid form at room temperature .


Molecular Structure Analysis

The InChI code for “4-bromo-2-chloro-N-cyclobutylaniline” is 1S/C10H11BrClN/c11-7-4-5-10(9(12)6-7)13-8-2-1-3-8/h4-6,8,13H,1-3H2 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“4-bromo-2-chloro-N-cyclobutylaniline” is a liquid at room temperature . More specific physical and chemical properties like boiling point, melting point, etc., are not available in the current data.

Scientific Research Applications

Electrochemical Oxidation Studies

4-bromo-2-chloro-N-cyclobutylaniline, as a derivative of bromoanilines, can be involved in electrochemical studies to understand its oxidation behavior in various solvents. For example, research on the electrochemical oxidation of 4-bromoaniline in acetonitrile solution shows that the electrochemical oxidation path is similar to that of 4-chloroanilines, indicating a potential area of study for compounds like 4-bromo-2-chloro-N-cyclobutylaniline (Kádár et al., 2001).

Solid Solution Formation

Compounds related to 4-bromo-2-chloro-N-cyclobutylaniline can form solid solutions with unique properties, such as photochromic and thermochromic behaviors. For instance, 4-bromo-N-salicylideneaniline, a structurally related compound, forms solid solutions that exhibit photochromic, non-thermochromic, and non-luminescent characteristics, suggesting potential applications in material science and engineering (Cohen, 1968).

Synthesis of Novel Heterocyclic Compounds

4-bromo-2-chloro-N-cyclobutylaniline could serve as a precursor in the synthesis of novel heterocyclic compounds with potential antibacterial activities. This is exemplified by research on 4-(4-bromophenyl)-4-oxobut-2-enoic acid, where the compound is used as a key starting material to synthesize a series of novel aroylacrylic acids, pyridazinones, and furanones derivatives (El-Hashash et al., 2015).

Photoredox Catalysis

The structural motif of cyclobutylanilines, similar to 4-bromo-2-chloro-N-cyclobutylaniline, can be utilized in photoredox catalysis for the development of new synthetic methods. For example, cyclobutylanilines have been used in visible-light photocatalysis to achieve [4+2] annulation with alkynes, demonstrating a method for creating amine-substituted cyclohexenes, which could include modifications like bromo or chloro substituents (Wang & Zheng, 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-bromo-2-chloro-N-cyclobutylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClN/c11-7-4-5-10(9(12)6-7)13-8-2-1-3-8/h4-6,8,13H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNKRHPQUKMIPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-2-chloro-N-cyclobutylaniline

CAS RN

1247192-13-7
Record name 4-bromo-2-chloro-N-cyclobutylaniline
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